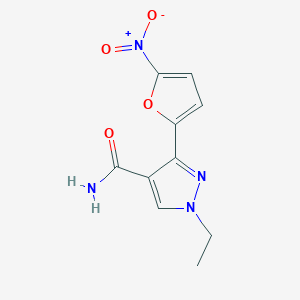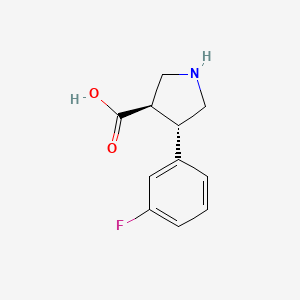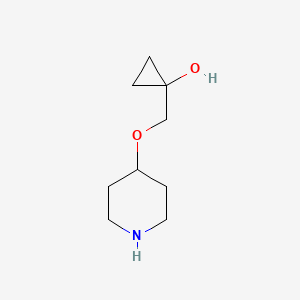
1-((Piperidin-4-yloxy)methyl)cyclopropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Piperidin-4-yloxy)methyl)cyclopropanol is a compound that features a cyclopropanol ring attached to a piperidine moiety via a methylene bridge
Méthodes De Préparation
The synthesis of 1-((Piperidin-4-yloxy)methyl)cyclopropanol typically involves the reaction of piperidine derivatives with cyclopropanol intermediates. One common method includes the use of piperidine and cyclopropanol in the presence of a base to facilitate the formation of the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
1-((Piperidin-4-yloxy)methyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine moiety can be replaced with other functional groups using reagents like alkyl halides or sulfonates.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-((Piperidin-4-yloxy)methyl)cyclopropanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Mécanisme D'action
The mechanism of action of 1-((Piperidin-4-yloxy)methyl)cyclopropanol involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity and leading to therapeutic effects. Additionally, the cyclopropanol ring may contribute to the compound’s overall stability and reactivity, enhancing its efficacy in various applications .
Comparaison Avec Des Composés Similaires
1-((Piperidin-4-yloxy)methyl)cyclopropanol can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine moiety and are widely used in medicinal chemistry for their pharmacological properties.
Cyclopropanol derivatives: These compounds feature the cyclopropanol ring and are known for their unique reactivity and stability.
Unique Features:
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
1-(piperidin-4-yloxymethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H17NO2/c11-9(3-4-9)7-12-8-1-5-10-6-2-8/h8,10-11H,1-7H2 |
Clé InChI |
MFZYQQCPJZXTOL-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OCC2(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


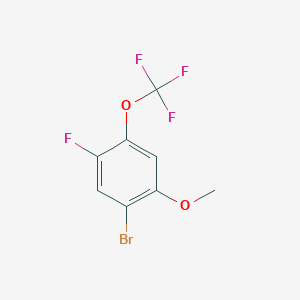
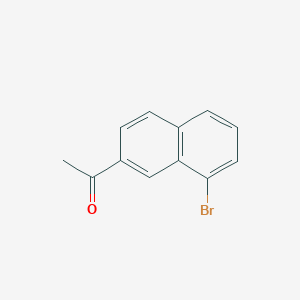
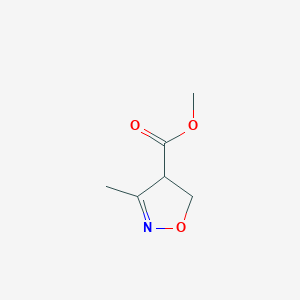
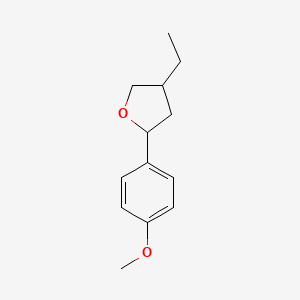
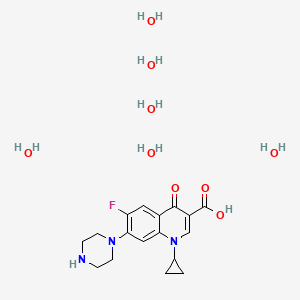
![Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15206713.png)
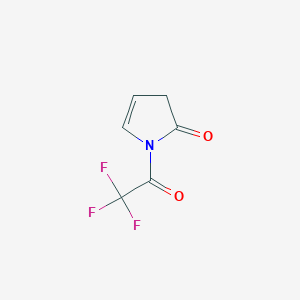
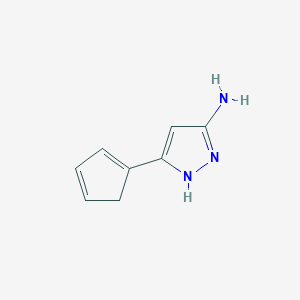
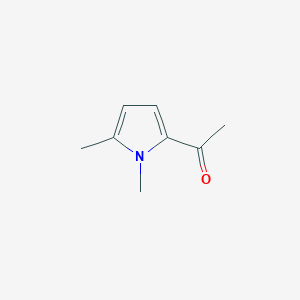
![(1S,5R,8AS)-1-ethyl-3-oxohexahydro-1H-oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B15206755.png)
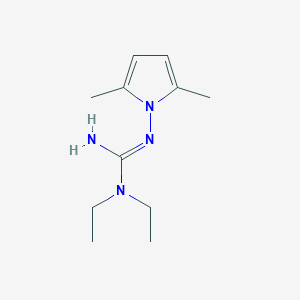
![3-Cyclopentyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15206762.png)
